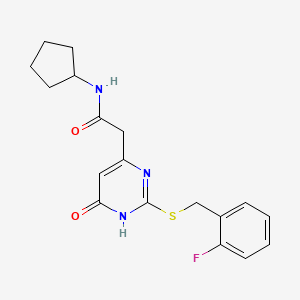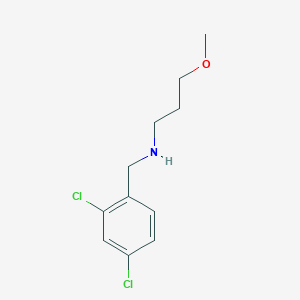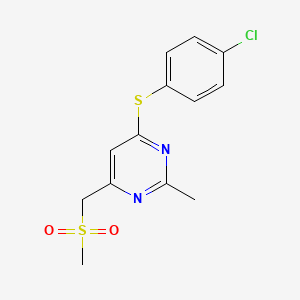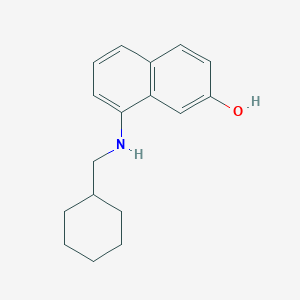![molecular formula C15H20O B3009437 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-40-7](/img/structure/B3009437.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as PB22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. PB22 is a member of the JWH family of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Mechanism Of Action
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulates a variety of physiological processes, including pain, inflammation, and mood. [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to cannabinoid receptors in the brain and body, producing a range of effects that are similar to those produced by THC.
Biochemical and Physiological Effects
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. The compound has also been shown to produce effects on the cardiovascular system, with one study finding that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol caused a decrease in blood pressure and heart rate in rats.
Advantages And Limitations For Lab Experiments
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in laboratory experiments, including its potency and selectivity for cannabinoid receptors. However, the compound also has several limitations, including its potential for toxicity and its limited solubility in water.
Future Directions
There are several potential future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research could focus on the development of new synthetic cannabinoids that exhibit improved selectivity and reduced toxicity compared to [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Synthesis Methods
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)urea with a Grignard reagent, or through the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)thiourea with a halogenated alkylating agent.
Scientific Research Applications
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies, with research focusing on its potential therapeutic applications. One study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibited anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol had anti-cancer effects, with the compound inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGGFFPHAAKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)





![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)